2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
Description
2-(2-(3-(Hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a benzimidazole core linked to a nicotinonitrile moiety and a 3-hydroxymethyl-substituted piperidine ring. Its structural complexity arises from the integration of three pharmacologically significant motifs:
- Benzimidazole: Known for its role in medicinal chemistry, particularly in antiviral, antimicrobial, and anticancer agents .
- Nicotinonitrile: A pyridine derivative with nitrile functionality, often associated with enzyme inhibition (e.g., kinase or IDO1 inhibitors) .
Properties
IUPAC Name |
2-[2-[3-(hydroxymethyl)piperidin-1-yl]benzimidazol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c20-11-15-6-3-9-21-18(15)24-17-8-2-1-7-16(17)22-19(24)23-10-4-5-14(12-23)13-25/h1-3,6-9,14,25H,4-5,10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPNLDWNJSXZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671381 | |
| Record name | 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-74-1 | |
| Record name | 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile , with the molecular formula and a molecular weight of 333.39 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 2-[2-(3-Hydroxymethyl-piperidin-1-yl)-benzimidazol-1-yl]-nicotinonitrile
- CAS Number : 1146080-74-1
- Molecular Structure : The compound features a benzimidazole core linked to a piperidine moiety and a nicotinonitrile group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing piperidine and benzimidazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives of piperidine have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Inhibition of Enzymatic Activity : Similar imidazole-containing compounds have been reported as potent inhibitors of farnesyltransferase (FT), which is crucial in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents enhance enzyme inhibition .
Antimicrobial Studies
A study focusing on piperidine derivatives found that certain analogs exhibited broad-spectrum antimicrobial activity. The compound's structural components likely contribute to its interaction with microbial membranes or specific enzymatic pathways, leading to growth inhibition .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| Compound C | C. albicans | 0.039 |
The proposed mechanism for the antimicrobial activity of related compounds includes:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
These mechanisms are supported by the structural features of the compound, particularly the presence of the benzimidazole and piperidine moieties, which facilitate binding to bacterial targets.
Case Studies
Several studies have highlighted the potential therapeutic applications of similar compounds:
- Antitumor Activity : A related compound demonstrated significant antitumor effects in vivo, showing an IC50 value of 24 nM against FT, highlighting its potential in cancer treatment .
- Pharmacological Screening : In vitro assays have indicated that derivatives with similar structural characteristics can effectively inhibit various bacterial strains, suggesting that modifications to the piperidine or benzimidazole groups could enhance activity.
Comparison with Similar Compounds
Key Observations:
Piperidine Substituent Position : The substitution of hydroxymethyl at the 3-position (target compound) vs. 4-hydroxypiperidine (CAS 1314356-29-0) may alter binding affinity in enzyme pockets due to spatial and electronic differences .
Biological Activity: IDO1 Inhibition: Benzofuran- and indole-substituted analogs (e.g., Compound 21) exhibit nanomolar IC₅₀ values, suggesting the nicotinonitrile group in the target compound could similarly target heme-containing enzymes . Antimicrobial Activity: Piperidinium-containing benzimidazoles (e.g., A2) show potent antitubercular activity, implying the target compound’s piperidine-hydroxymethyl group may enhance interactions with bacterial membranes .
Physicochemical Properties: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like P3 (trimethoxyphenyl) . Nicotinonitrile’s nitrile group may confer metabolic stability over ester- or amide-containing derivatives (e.g., Compound 37) .
Theoretical and Experimental Data
- Molecular Interactions : Computational studies on analogs like P3 and P4 suggest that electron-donating groups (e.g., methoxy) enhance adsorption on metal surfaces, while the target compound’s hydroxymethyl group may favor hydrogen bonding in biological targets .
- Thermal Stability : Melting points of benzimidazole derivatives range from 161–233°C (), indicating the target compound likely shares similar thermal stability due to aromatic stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
